molecular formula C16H17N3O2 B3073399 6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 1017484-32-0

6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B3073399
CAS No.: 1017484-32-0
M. Wt: 283.32 g/mol
InChI Key: LYHXHQJHPVUUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a chemically sophisticated pyrimidine derivative designed for advanced medicinal chemistry and drug discovery research. The compound features a piperidine-substituted pyrimidine core, a privileged scaffold in medicinal chemistry due to its widespread presence in biomolecules and therapeutic agents . This structure is closely related to pyrimidine-4-carboxamide compounds, which are investigated for their potential to interact with various enzymatic and receptor targets . Researchers value this compound as a versatile building block for the design of novel bioactive molecules. Its structural motif is common in compounds studied for a range of biological activities, including antioxidant and anti-inflammatory effects, particularly through mechanisms such as lipoxygenase (LOX) inhibition . The piperidine and carboxylic acid functional groups offer excellent sites for further synthetic modification, allowing for the creation of amide derivatives and other analogs to explore structure-activity relationships and optimize pharmacological properties . This chemical is intended for use in laboratory research applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-phenyl-2-piperidin-1-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(21)14-11-13(12-7-3-1-4-8-12)17-16(18-14)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHXHQJHPVUUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenyl-substituted pyrimidine derivative and piperidine can be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of analogs with different substituents on the pyrimidine ring .

Scientific Research Applications

6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.

    Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound Name Position 6 Substituent Position 2 Substituent Key Properties/Activities References
6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid Phenyl Piperidin-1-yl High lipophilicity; potential kinase modulation N/A
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)pyrimidine-4-carboxylic acid Methyl 4-(2-Trifluoromethylphenyl)piperidin-1-yl Enhanced electronic effects (CF₃ group); melting point: 166–169°C; RBP4 antagonist
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid Cyclopropyl 4-Hydroxypiperidin-1-yl Increased hydrophilicity (OH group); discontinued (stability issues?)
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid Chloro 2-Methoxyethyl Polar substituents improve solubility; CAS: 1881328-90-0

Key Observations :

  • Phenyl vs. Methyl/CF₃-Phenyl : The phenyl group enhances aromatic stacking interactions, while methyl/trifluoromethyl groups improve metabolic stability and electron-withdrawing effects .

Substituent Variations at Position 2

Compound Name Position 2 Substituent Key Modifications Biological Relevance References
This compound Piperidin-1-yl Basic amine; moderate lipophilicity Target engagement via piperidine’s conformational flexibility N/A
2-(4-Hydroxypiperidin-1-yl)-6-cyclopropylpyrimidine-4-carboxylic acid 4-Hydroxypiperidin-1-yl Hydroxyl group increases polarity Improved solubility but reduced membrane permeability
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid Imidazo-pyridinylmethylpiperidine Bulky heterocyclic substituent Potential CNS activity due to imidazo ring

Key Observations :

  • Piperidine vs. Hydroxypiperidine : The hydroxyl group in 4-hydroxypiperidine enhances water solubility but may limit blood-brain barrier penetration .
  • Heterocyclic Modifications : Bulky substituents (e.g., imidazo-pyridinyl) may alter target selectivity or induce steric clashes .

Core Structure Modifications

Compound Name Core Structure Key Features Applications References
Pyrimidine-4-carboxylic acid Pyrimidine Planar structure; hydrogen bonding Base for drug design; crystal structure resolved
Thieno[2,3-d]pyrimidine-4-carboxylic acid Thieno-pyrimidine Sulfur-containing heterocycle Antimicrobial activity
Imidazo[2,1-b][1,3,4]thiadiazole Fused heterocycle Increased rigidity and π-stacking Patent for therapeutic use

Key Observations :

  • Pyrimidine vs. Thieno-pyrimidine: The sulfur atom in thieno-pyrimidine enhances electronic diversity, contributing to antimicrobial activity .

Research Findings and Trends

  • Solubility-Property Trade-offs : Hydrophilic substituents (e.g., hydroxyl, methoxyethyl) improve aqueous solubility but may reduce cell permeability .
  • Synthetic Challenges : Cyclopropyl and bulky heterocyclic substituents complicate synthesis, leading to discontinuation of some candidates .

Biological Activity

6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H21_{21}N3_3O4_4
  • Molecular Weight : 331.3663 g/mol

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.

Research indicates that this compound acts primarily as an inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a critical regulator in various signaling pathways associated with cell proliferation and survival. By inhibiting SHP2, this compound can modulate the ERK/MAPK signaling pathway, which is often dysregulated in cancer cells.

Key Findings:

  • Inhibition of SHP2 : The compound has shown superior pharmacokinetic properties compared to other known SHP2 inhibitors like SHP099 and RMC-4550, leading to lower IC50 values and higher selectivity over hErg ion channels, thereby reducing potential cardiotoxicity risks associated with other inhibitors .
  • Cancer Treatment Potential : Due to its ability to inhibit pathways crucial for tumor growth, it is being explored for the treatment of hyperproliferative diseases, including various cancers .

Biological Activity

The biological activity of this compound has been evaluated through several studies:

Table 1: Summary of Biological Activities

Activity TypeObservations
SHP2 Inhibition Effective at low concentrations (IC50 values < 100 nM)
Anticancer Effects Induces apoptosis in cancer cell lines (e.g., U937 cells)
Selectivity High selectivity over hErg channels reduces cardiotoxicity risk
Pharmacokinetics Improved absorption and bioavailability compared to traditional inhibitors

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

  • U937 Cell Line Study : In experiments involving U937 cells stimulated with IL-6, treatment with the compound resulted in significant suppression of MCP-1 production, indicating anti-inflammatory properties alongside its anticancer effects .
  • Comparative Studies : Comparative analyses with other SHP2 inhibitors demonstrated that this compound exhibited not only enhanced efficacy but also a more favorable safety profile due to its reduced interaction with hErg channels .
  • Metabolic Stability : The compound's metabolic stability was assessed through liver microsome studies, showing promising results that suggest prolonged activity within biological systems .

Q & A

Basic: What are the key synthetic routes for 6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

  • Condensation and Cyclization : Reacting substituted pyrimidine precursors with phenyl and piperidine derivatives under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) .
  • Functional Group Modifications : Oxidation using potassium permanganate or reduction with lithium aluminum hydride to introduce carboxylic acid groups .
  • Purification : Chromatography or recrystallization to isolate the target compound.
    Methodological variations in reagent selection (e.g., alkyl halides vs. acyl chlorides) influence yield and purity .

Basic: How do structural modifications affect its biological activity?

  • Piperidine Substitution : The piperidin-1-yl group enhances lipophilicity, improving membrane permeability .
  • Phenyl Group Positioning : Para-substitution on the phenyl ring increases steric interactions with enzyme active sites, as seen in analogs like 6-(4-chlorophenyl) derivatives .
  • Carboxylic Acid Functionality : Critical for hydrogen bonding with targets (e.g., kinases or GPCRs) . Comparative studies of analogs (e.g., methyl or hydroxyl substitutions) show reduced activity, emphasizing the carboxylic acid's role .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength) may alter IC50 values. Standardize assays using recombinant proteins with controlled conditions .
  • Structural Analog Comparisons : Cross-testing analogs (e.g., 6-aminopyrimidine-4-carboxylic acid derivatives) under identical conditions can isolate substituent-specific effects .
  • Computational Modeling : Molecular docking studies (e.g., using AutoDock Vina) clarify binding modes and explain discrepancies in inhibition potency .

Advanced: What methodologies optimize reaction yields during synthesis?

  • Catalyst Screening : Palladium-based catalysts improve coupling efficiency in aryl-amine bond formation compared to copper .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Temperature Control : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes decomposition .
  • In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Methodological: What techniques validate purity and structural identity?

  • Spectroscopic Analysis :
    • IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and aromatic C-H stretches .
    • NMR : ¹H/¹³C NMR identifies piperidine (δ 1.5–2.5 ppm) and phenyl protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ at m/z 311.1402) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry .

Advanced: How to design derivatives for enhanced pharmacological profiles?

  • Bioisosteric Replacement : Substitute phenyl with heteroaromatic rings (e.g., pyridine) to modulate solubility .
  • Prodrug Strategies : Esterify the carboxylic acid to improve bioavailability, followed by enzymatic hydrolysis in vivo .
  • SAR Studies : Systematically vary substituents on the piperidine ring (e.g., fluorination at C4) to enhance target affinity .

Methodological: What safety protocols are critical for handling this compound?

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How does its reactivity compare to structural analogs?

  • Electrophilic Substitution : The phenyl group directs electrophiles to the meta-position, unlike pyridine-based analogs where substitution occurs at the ortho/para positions .
  • Nucleophilic Attack : The piperidine nitrogen is less reactive than primary amines in analogs like 6-aminopyrimidine-4-carboxylic acid due to steric hindrance .
  • Oxidative Stability : The carboxylic acid group reduces susceptibility to auto-oxidation compared to ester derivatives .

Methodological: What in vitro models assess its biological activity?

  • Enzyme Inhibition Assays : Use purified kinases (e.g., EGFR or MAPK) with fluorescence-based ADP-Glo™ kits to quantify inhibition .
  • Cell Viability Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .
  • Receptor Binding : Radioligand displacement assays (e.g., using [³H]GTPγS for GPCRs) determine IC50 values .

Advanced: How can researchers address low solubility in aqueous buffers?

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • pH Adjustment : Dissolve in weakly basic buffers (pH 8–9) to deprotonate the carboxylic acid .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.